N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, also known as TD-5108 or N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, is a potent and selective serotonin 5-HT4 receptor agonist. [, ] This compound exhibits high intrinsic activity at 5-HT4 receptors, making it a subject of interest for research related to gastrointestinal motility. [, , ] While research on this compound focuses on its potential therapeutic benefits, this analysis will refrain from discussing drug use, dosage, and potential side effects to focus solely on its scientific research applications.
Velusetrag is classified as a serotonin receptor agonist, specifically targeting the 5-HT4 receptor. This classification places it within a broader category of drugs used to treat gastrointestinal disorders by modulating serotonin pathways.
The synthesis of Velusetrag hydrochloride involves several intricate steps, starting from the formation of a core quinoline structure. The key steps in its synthesis are as follows:
In industrial production, these synthetic routes are optimized for high yield and efficiency, incorporating stringent purification methods to ensure product consistency and quality .
The molecular formula of Velusetrag is , with a molecular weight of approximately 541.1 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be represented using various models, including SMILES and InChI formats, which provide insight into its spatial configuration and potential interactions with biological targets .
Velusetrag undergoes various chemical reactions that are pivotal for its functionality and modification:
These reactions are essential for exploring structural modifications that can enhance therapeutic efficacy or reduce side effects .
Velusetrag exerts its pharmacological effects primarily through selective activation of the serotonin 5-HT4 receptor. Upon binding to this receptor, Velusetrag increases intracellular levels of cyclic adenosine monophosphate (cAMP), which promotes gastrointestinal motility by enhancing peristalsis and accelerating gastric emptying.
The specificity of Velusetrag for the 5-HT4 receptor minimizes interactions with other serotonin receptor subtypes (such as 5-HT2 and 5-HT3), which reduces potential side effects commonly associated with less selective serotonergic agents . Clinical studies have demonstrated significant improvements in bowel movement frequency and gastric emptying rates in patients treated with Velusetrag compared to placebo .
Velusetrag exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Velusetrag has diverse applications across several scientific fields:
Velusetrag (TD-5108) is a potent, high-affinity agonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor, a G-protein coupled receptor (GPCR) abundantly expressed in the gastrointestinal (GI) tract. Its activation stimulates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade enhances neuronal excitability in the myenteric plexus, leading to accelerated gut motility through:
Velusetrag exhibits >500-fold selectivity for human 5-HT₄ receptors over other 5-HT receptor subtypes (5-HT₁, 5-HT₂, 5-HT₃, 5-HT₇) and negligible affinity for non-serotonergic targets. Crucially, it lacks interaction with the human ether-à-go-go-related gene (hERG) potassium channel (IC₅₀ > 3 µM), a liability linked to cardiac arrhythmias in earlier prokinetics like cisapride [1] [4] [8].
Table 1: Receptor Selectivity Profile of Velusetrag
Target | Affinity (Ki or IC₅₀) | Selectivity vs. 5-HT₄ |
---|---|---|
5-HT₄ (human) | 2.1 nM (pKi = 8.3) | 1-fold (Reference) |
5-HT₃ receptor | >10 µM | >4,760-fold |
5-HT₂B receptor | >10 µM | >4,760-fold |
hERG channel | >3 µM | >1,400-fold |
Dopamine D₂ receptor | >10 µM | >4,760-fold |
Velusetrag’s molecular structure (C₂₅H₃₆N₄O₅S) features three critical domains enabling high-affinity, subtype-selective 5-HT₄ receptor binding:
Molecular modeling confirms Velusetrag’s high intrinsic activity stems from its stabilization of an active 5-HT₄ receptor conformation, facilitating efficient Gₛ protein coupling [7].
Table 2: Key Binding Interactions of Velusetrag with Human 5-HT₄ Receptor
Structural Motif | Receptor Interaction Site | Interaction Type | Functional Role |
---|---|---|---|
Quinoline-3-carboxamide | TM3 (Ser¹⁶³) | H-bonding | Anchors ligand core |
Tropane alkaloid system | TM6/TM7 hydrophobic pocket | Van der Waals | Stabilizes binding orientation |
Sulfonamide group | TM2 (Asp⁶⁶) | H-bonding/ionic | Confers 5-HT₄ selectivity |
Hydroxypropyl chain | ECL2 | Hydrophobic/polar contacts | Modulates agonist efficacy |
Velusetrag belongs to a newer generation of 5-HT₄ agonists designed for enhanced receptor selectivity and reduced cardiovascular risk. Key comparisons include:
Table 3: Comparative Pharmacodynamics of Select 5-HT₄ Agonists
Parameter | Velusetrag | Prucalopride | Cisapride | Tegaserod |
---|---|---|---|---|
5-HT₄ Affinity (pKi) | 8.3 | 8.6 | 7.1 | 7.9 |
Intrinsic Activity | 100% | 100% | 85% | 60–70% |
hERG Inhibition | >3 µM (Weak) | >10 µM (None) | 0.1 µM (Strong) | >10 µM (None) |
Colonic Prokinetic EC₅₀ | 0.1 nM | 0.4 nM | 25 nM | 10 nM |
Selectivity vs. non-5-HT₄ targets | >1,000-fold | >290-fold | <10-fold | 10–100-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7